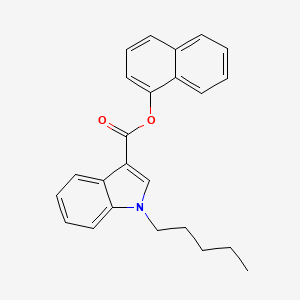
Unii-B3EM4XQ2QX
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JWH 018 is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor with Ki values of 9.0 and 2.94 nM for the central cannabinoid (CB1) and CB2 receptors, respectively. CBL-018 is an analog of JWH 018 where the core indole base and the naphthalene group is linked by a carboxylate ester. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
科学的研究の応用
PET and Drug Research and Development
PET (Positron Emission Tomography) is increasingly used in drug research due to its ability to assess pharmacokinetic and pharmacodynamic events in humans and animals. This technology offers insights into drug action mechanisms and practical aspects such as determining effective drug doses for clinical trials (Fowler et al., 1999).
Blockade of Platelet GPIIb/IIIa Receptors
Research on the monoclonal antibody 7E3, targeting the platelet GPIIb/IIIa receptor, highlights the journey from a basic science laboratory reagent to an antithrombotic drug. This example demonstrates the incremental process of drug development and the bridging between basic research and clinical application (Coller, 1995).
Drug Discovery Evolution
The evolution of drug discovery, driven by chemistry and pharmacology, has been significantly impacted by molecular biology and genomic sciences. This shift has led to the introduction of recombinant proteins and monoclonal antibodies, enriching therapeutic options and highlighting the importance of biotech firms in drug discovery (Drews, 2000).
Strategies to Improve Anti-Cancer Properties of Gold(III) Complexes
Research into metal-based chemotherapeutic agents, like Gold(III) complexes, emerged following the limitations of platinum-based drugs. This study underlines the ongoing search for effective cancer treatments with reduced side effects, reflecting the dynamic nature of drug development and cancer therapy (Sun, 2013).
Use of Fractional Factorial Designs in Antiviral Drug Studies
The use of fractional factorial designs in virology study, particularly in antiviral drug combinations, illustrates the integration of statistical methods in biological research. This approach helps assess the combined drug effect, addressing complex interactions in biological systems (Ding et al., 2013).
Global Substance Registration System
The collaboration between the FDA and NCATS to publish scientific descriptions of substances relevant to regulated products demonstrates the integration of regulatory standards in medicinal research. This system supports identification and robust support for substances, enhancing translational research (Peryea et al., 2020).
Pharmacogenetics and Pharmacogenomics of Schizophrenia
The development of genetic tests for antipsychotic treatment in schizophrenia represents the intersection of pharmacogenetics, clinical sciences, and personalized medicine. This approach aims to adjust therapeutic doses and reduce adverse reactions, indicating the role of genetics in drug response and therapy optimization (Arranz & Leon, 2007).
Therapeutic Vaccines for Hypertension
The development of therapeutic vaccines for hypertension, such as the AngII vaccine, exemplifies the innovative use of immunological approaches in treating non-infectious diseases like hypertension. This approach offers potential in enhancing drug adherence and improving patient health outcomes (Nakagami & Morishita, 2018).
Gene Expression Microarray Analysis in Cancer Biology
The use of gene expression microarray technology in cancer research has revolutionized the understanding of genetic abnormalities in cancer. This technology aids in diagnostic and prognostic indicator discovery, drug target identification, and understanding molecular drug actions, illustrating the integration of genomic data in drug development and cancer treatment (Clarke et al., 2001).
特性
分子式 |
C24H23NO2 |
|---|---|
分子量 |
357.5 |
IUPAC名 |
naphthalen-1-yl 1-pentylindole-3-carboxylate |
InChI |
InChI=1S/C24H23NO2/c1-2-3-8-16-25-17-21(20-13-6-7-14-22(20)25)24(26)27-23-15-9-11-18-10-4-5-12-19(18)23/h4-7,9-15,17H,2-3,8,16H2,1H3 |
InChIキー |
OPGWGURMDQAFPD-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=CC=CC=C43 |
外観 |
Assay:≥98%A solution in acetonitrile |
同義語 |
naphthalen-1-yl 1-Pentyl-1H-indole-3-carboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



